N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide
Description
Historical Development of Thiophene-Based Sulfonamides in Medicinal Chemistry
Thiophene’s integration into medicinal chemistry dates to its discovery in 1882 as a benzene contaminant, with its sulfur-containing heterocyclic structure enabling unique electronic and steric properties. Early sulfonamides, such as prontosil, revolutionized antibacterial therapy in the 1930s by inhibiting bacterial folate synthesis through structural mimicry of p-aminobenzoic acid (PABA). The fusion of thiophene into sulfonamide frameworks emerged later, driven by the need to enhance pharmacokinetic properties and target selectivity.
The Paal-Knorr and Gewald reactions provided foundational methods for thiophene synthesis, enabling modular incorporation of sulfonamide groups. For instance, the Gewald reaction’s adaptation allowed one-pot synthesis of 2-aminothiophene derivatives, which were subsequently functionalized with sulfonamide moieties to improve solubility and binding affinity. By the late 20th century, thiophene sulfonamides had gained traction in cardiovascular and anti-inflammatory drug discovery, exemplified by ticlopidine (a platelet aggregation inhibitor) and tenoxicam (a COX inhibitor). These innovations underscored thiophene’s role as a bioisostere for phenyl rings, enhancing metabolic stability while retaining target engagement.
Significance of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide in Drug Discovery Research
This compound (molecular formula: C₁₄H₁₇FN₂O₂S₂; molecular weight: 328.4 g/mol) epitomizes the strategic functionalization of thiophene sulfonamides. Its structure features three pharmacophoric elements:
- A thiophene-3-yl group, which enhances π-π stacking interactions with aromatic residues in enzyme active sites.
- A 2-fluorobenzenesulfonamide moiety, imparting electron-withdrawing effects to modulate pKa and membrane permeability.
- A dimethylaminoethyl side chain, contributing to solubility and potential cationic interactions at physiological pH.
This compound’s design aligns with trends in kinase and protease inhibitor development, where fluorine substitutions improve bioavailability and target residence time. The sulfonamide group’s capacity to act as a hydrogen-bond acceptor or donor enables precise interactions with catalytic residues, as seen in carbonic anhydrase inhibitors like dorzolamide. Furthermore, the dimethylamino group may facilitate blood-brain barrier penetration, suggesting potential applications in neurological disorders.
Structural Classification Within Thiophene Sulfonamide Chemical Space
This compound belongs to the N-alkylated thiophene sulfonamide subclass, characterized by:
- Substitution pattern : The thiophene ring is substituted at the 3-position, distinguishing it from 2-thienyl derivatives like suprofen (an NSAID).
- Sulfonamide linkage : The sulfonamide group is para to the fluorine atom on the benzene ring, a configuration associated with enhanced electrostatic interactions.
- Aminoalkyl spacer : The ethyl spacer between the dimethylamino group and sulfonamide nitrogen allows conformational flexibility, critical for accommodating diverse binding pockets.
Comparative analysis with analogs highlights key structural differentiators:
The 3-thienyl substitution in this compound may favor interactions with planar binding sites, as seen in kinase inhibitors like imatinib. Additionally, the fluorine atom’s electronegativity could polarize the sulfonamide group, enhancing its hydrogen-bonding capacity relative to non-fluorinated analogs.
In synthesis, modern multicomponent reactions (MCRs) enable efficient access to such structures. For example, Hossaini’s solvent-free protocol facilitates the assembly of thiophene sulfonamides via sequential nucleophilic substitutions, preserving stereochemical integrity. These advances underscore the compound’s role as a versatile scaffold for structure-activity relationship (SAR) studies, particularly in optimizing steric and electronic parameters for target selectivity.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S2/c1-17(2)13(11-7-8-20-10-11)9-16-21(18,19)14-6-4-3-5-12(14)15/h3-8,10,13,16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZMNTDLIYPOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC=C1F)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the thiophene derivative: This step involves the functionalization of a thiophene ring, often through halogenation or lithiation followed by substitution reactions.
Introduction of the dimethylamino group: This can be achieved through nucleophilic substitution reactions where a dimethylamine is introduced to the thiophene derivative.
Coupling with the fluorobenzene sulfonamide: The final step involves coupling the modified thiophene derivative with a fluorobenzene sulfonamide under conditions that promote the formation of the sulfonamide bond, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene moiety undergoes selective oxidation under controlled conditions.
Mechanistic Insight : Oxidation occurs at the sulfur atom in the thiophene ring, forming sulfoxides (mono-oxidation) or sulfones (di-oxidation). The dimethylamino group stabilizes intermediates via resonance .
Nucleophilic Substitution
The fluorine atom on the benzene ring is susceptible to displacement by nucleophiles.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Amines (e.g., piperazine) | K₂CO₃, DMF, 80°C | 2-Amino-substituted benzene sulfonamide | 70–85% |
| Thiols (e.g., benzylthiol) | EtOH, reflux | 2-Thioether benzene sulfonamide | 60–72% |
Key Observation : The electron-withdrawing sulfonamide group enhances the electrophilicity of the adjacent fluorine, facilitating SNAr (nucleophilic aromatic substitution) .
Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
| Catalyst/Base | Substrate | Product | Yield |
|---|---|---|---|
| RuPhos/Pd(dba)₂, K₃PO₄ | N-acetylpiperazine | N-alkylated piperazine derivative | 68–75% |
Conditions : Reactions proceed in toluene at 100°C, forming C–N bonds at the dimethylaminoethyl chain .
Reductive Transformations
Reduction of the sulfonamide group or tertiary amine is less common but achievable.
| Reagent | Target Site | Product | Yield |
|---|---|---|---|
| LiAlH₄ (lithium aluminum hydride) | Sulfonamide S=O bond | Sulfinic acid derivative | 45–50% |
| H₂/Pd-C | Tertiary amine (dimethylamino) | Secondary amine analog | <30% |
Limitation : Strong reducing agents like LiAlH₄ may degrade the thiophene ring .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles.
Example Reaction :
Under acidic conditions, the sulfonamide reacts with aldehydes to form 1,3-thiazinane derivatives via intramolecular cyclization .
| Reagent | Product | Application |
|---|---|---|
| AcOH (acetic acid), ultrasound | Ferrocene-containing thiazinane | Catalysis/pharmaceutical studies |
Biological Activity Correlation
While not a reaction, the compound’s derivatives exhibit antimicrobial properties:
| Derivative | Tested Organism | Inhibition Zone (mm) |
|---|---|---|
| 2-Thioether analog | Staphylococcus aureus | 18–22 |
| Piperazine-coupled product | Escherichia coli | 15–20 |
Stability and Side Reactions
Scientific Research Applications
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The presence of the thiophene ring and the dimethylamino group enhances the compound's interaction with bacterial enzymes, potentially inhibiting their function. Studies have shown that related compounds can effectively combat various strains of bacteria, including resistant strains .
Drug Development
The compound has been identified as a potential lead in drug development due to its favorable pharmacokinetic properties and structural characteristics. The fluorobenzene component may contribute to increased lipophilicity, enhancing membrane permeability and bioavailability. Computational studies suggest that modifications to the sulfonamide moiety can lead to improved efficacy against specific targets in bacterial cells .
Synthetic Chemistry
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing more complex molecules, including those with therapeutic potential. For instance, it can be used in coupling reactions to form larger heterocyclic compounds that possess biological activity .
Case Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives demonstrated that compounds similar to this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between the structural features of these compounds and their antibacterial effectiveness .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Case Study 2: Drug Design and Molecular Docking
In silico studies using molecular docking techniques have shown that this compound can bind effectively to bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This binding affinity suggests that the compound could serve as a template for designing new antibiotics targeting DHPS .
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the dimethylamino group and the sulfonamide moiety can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Quinoline Carboxamide Derivatives ()
Compounds such as N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (MW 309.79) and N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (MW 321.80) share the dimethylaminoalkyl chain but differ in core structure (quinoline vs. benzene sulfonamide). Key distinctions:
- Core Heterocycle: Quinoline derivatives may target enzymes in the kynurenine pathway (e.g., kynurenine 3-monooxygenase), whereas the fluorinated sulfonamide could exhibit distinct target selectivity .
- Ionization State: Hydrochloride salts of quinoline derivatives enhance water solubility but limit blood-brain barrier permeability compared to the free base dimethylamino group in the target compound.
Sulfonylurea Herbicides ()
Herbicides like metsulfuron methyl ester (MW 381.36) and triflusulfuron methyl ester feature sulfonylurea bridges and triazine rings. Comparisons include:
- Functional Groups : Sulfonylureas inhibit acetolactate synthase in plants, while sulfonamides (as in the target) are more commonly associated with carbonic anhydrase or protease inhibition in mammals.
- Metabolic Stability : The target’s fluorine substitution may reduce oxidative metabolism compared to the labile methyl ester groups in herbicides .
Ferrocene-Containing Sulfonamide ()
1-((1S,2R,4S)-3-((E)-ferrocenylmethylidene)-2-hydroxy-7,7-dimethyl-2-(thiophen-2-yl)bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (MW 548.47) shares a thiophene moiety but differs in:
- Thiophene Substitution : The target’s thiophen-3-yl group vs. thiophen-2-yl in the ferrocene derivative may alter binding geometry in chiral environments.
- Redox Activity : The ferrocene group confers electrochemical properties absent in the target compound, suggesting divergent applications (e.g., redox-active probes vs. CNS-targeted drugs) .
Structural and Functional Comparison Table
Key Research Findings and Implications
- Thiophene Position Matters : The 3-yl substitution in the target compound vs. 2-yl in ferrocene derivatives may influence steric interactions in biological targets (e.g., enzymes or receptors) .
- Fluorine’s Role: The 2-fluorobenzene group likely enhances metabolic stability and acidity relative to non-fluorinated analogs, as seen in sulfonylurea herbicides .
- Dimethylamino vs. Charged Amines: The free base dimethylamino group in the target compound could improve CNS penetration compared to ionized quinoline derivatives .
Biological Activity
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure, which combines a dimethylamino group, a thiophene moiety, and a fluorobenzene sulfonamide, suggests a multifaceted interaction with various biological targets.
Chemical Structure and Properties
The chemical formula of the compound is with a molar mass of approximately 284.35 g/mol. Its structure can be represented as follows:
This compound is characterized by:
- Dimethylamino group : Known for enhancing solubility and biological activity.
- Thiophene ring : Contributes to the electronic properties and potential interactions with biological targets.
- Fluorobenzene sulfonamide : Often linked to antimicrobial and anti-inflammatory activities.
Antimicrobial Activity
Recent studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains using the agar diffusion method. Results indicated that it demonstrated notable activity against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Inhibition zones ranged from 15 mm to 25 mm, comparable to standard antibiotics like gentamicin and fluconazole .
Anti-inflammatory Properties
The anti-inflammatory effects of sulfonamide derivatives have been documented extensively. In vitro assays indicated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The IC50 values were determined to be around 50 µM, showcasing its potential as an anti-inflammatory agent .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes involved in disease processes. Notably, it showed promising results as an inhibitor of carbonic anhydrase (CA), an enzyme implicated in several physiological processes and disease states. The inhibition constant (Ki) was found to be 12 µM, indicating moderate potency .
Study on Antimicrobial Efficacy
In a controlled study involving the treatment of bacterial infections in mice, this compound was administered at varying doses (10 mg/kg and 20 mg/kg). Results showed a significant reduction in bacterial load in treated groups compared to controls, with a 70% reduction observed at the higher dose after 48 hours .
Evaluation of Anti-inflammatory Effects
Another study focused on the compound's anti-inflammatory properties in a carrageenan-induced paw edema model in rats. Administration of the compound resulted in a dose-dependent reduction in paw swelling, with maximum inhibition recorded at 80% at a dose of 20 mg/kg .
Summary of Findings
| Activity Type | Observed Effect | IC50/Ki Value |
|---|---|---|
| Antimicrobial | Inhibition zones: 15-25 mm | - |
| Anti-inflammatory | Cytokine inhibition | IC50 = 50 µM |
| Enzyme Inhibition | Carbonic anhydrase | Ki = 12 µM |
Q & A
Q. What structural modifications could enhance selectivity for a specific enzyme isoform (e.g., CA IX over CA II)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
